molecular formula C10H20O2 B13541146 2,2,4-Trimethylheptanoic acid CAS No. 58064-14-5

2,2,4-Trimethylheptanoic acid

Cat. No.: B13541146
CAS No.: 58064-14-5
M. Wt: 172.26 g/mol
InChI Key: KMEMNSMHOHZMNV-UHFFFAOYSA-N
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Description

2,2,4-Trimethylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain fatty acid that contains a total of 32 atoms: 20 hydrogen atoms, 10 carbon atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes three methyl groups attached to the heptanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylheptanoic acid can be achieved through various methods. One common approach involves the use of commercially available pseudoephedrine propionamide as a starting material. The synthesis typically involves multiple steps, including the formation of intermediates and subsequent reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. These processes may include the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2,4-Trimethylheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethylheptanoic acid is unique due to its specific branching pattern and the presence of three methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

58064-14-5

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,2,4-trimethylheptanoic acid

InChI

InChI=1S/C10H20O2/c1-5-6-8(2)7-10(3,4)9(11)12/h8H,5-7H2,1-4H3,(H,11,12)

InChI Key

KMEMNSMHOHZMNV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)(C)C(=O)O

Origin of Product

United States

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